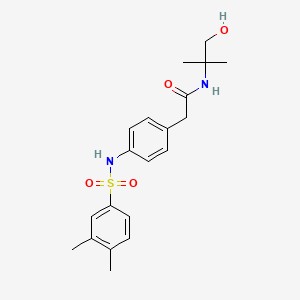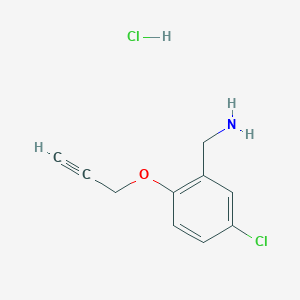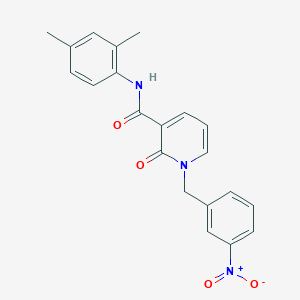
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is a synthetic organic compound that features a triazole ring, a butan-2-yl group, and a phenethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Butan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable butan-2-yl halide under basic conditions.
Formation of the Phenethylurea Moiety: This can be done by reacting phenethylamine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenethylurea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: The compound can serve as a probe for studying biological processes involving triazole-containing molecules.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
作用机制
The mechanism of action of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenethylurea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a phenethyl group.
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-benzylurea: Similar structure but with a benzyl group instead of a phenethyl group.
Uniqueness
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is unique due to the presence of both the triazole ring and the phenethylurea moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13(2)15(12-21-18-10-11-19-21)20-16(22)17-9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIQFLVMOMDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2625101.png)

![2-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2625103.png)

![N-[4-(4-chlorophenoxy)phenyl]-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2625106.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)
![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
![1-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![1-{1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}prop-2-en-1-one](/img/structure/B2625119.png)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)
